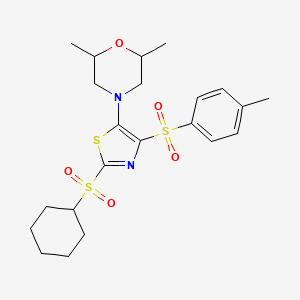

4-(2-(Cyclohexylsulfonyl)-4-tosylthiazol-5-yl)-2,6-dimethylmorpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-(Cyclohexylsulfonyl)-4-tosylthiazol-5-yl)-2,6-dimethylmorpholine, commonly known as CTM, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. CTM is a thiazole-containing compound that exhibits a unique mechanism of action, making it a promising candidate for the development of new drugs.

Applications De Recherche Scientifique

Angiotensin II Antagonists Development

In the realm of medicinal chemistry, derivatives of sulfonamide compounds, akin to the structure of 4-(2-(Cyclohexylsulfonyl)-4-tosylthiazol-5-yl)-2,6-dimethylmorpholine, have been investigated for their potential as angiotensin II (AII) antagonists. These compounds exhibit subnanomolar IC50 values against the AT1 receptor subtype, indicating high affinity and potency. Such compounds, including various acylsulfonamides and disulfimides, have shown significant in vivo efficacy, surpassing that of losartan in certain models, thereby offering insights into the design of dual AT1/AT2 receptor antagonists (Ashton et al., 1994).

Organic Light-Emitting Devices (OLEDs)

The field of organic electronics has seen the application of sulfone-containing molecules, similar in functional groups to this compound, as host materials in blue-green organic light-emitting devices (OLEDs). These compounds demonstrate high external quantum efficiency (EQE) and low turn-on voltages, indicating their potential for improving OLED performance (Kim et al., 2011).

Antibacterial Activity

Sulfonamide derivatives, including structures related to this compound, have been explored for their antimicrobial properties. Studies have highlighted the modulation of antibiotic activity against multidrug-resistant strains, showcasing the potential of these compounds in addressing antibiotic resistance challenges (Oliveira et al., 2015).

Synthesis of Heterocycles

Research into the synthesis of N-bridgehead heterocycles has utilized 4-methallyl substituted 1,2,4-triazoline-3-thiones, demonstrating the versatility of sulfonamide and morpholine derivatives in constructing complex heterocyclic frameworks. These methodologies offer pathways to novel compounds with potential applications in pharmaceuticals and materials science (Ernst et al., 1996).

Catalyst Development

In the synthesis of hexahydroquinolines, novel Bronsted acidic ionic liquids have been developed, exemplifying the role of sulfonyl and morpholine groups in catalyzing multi-component reactions. This illustrates the compound's relevance in advancing green chemistry by enabling efficient, homogeneous catalysis (Zare et al., 2013).

Propriétés

IUPAC Name |

4-[2-cyclohexylsulfonyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-yl]-2,6-dimethylmorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O5S3/c1-15-9-11-19(12-10-15)31(25,26)20-21(24-13-16(2)29-17(3)14-24)30-22(23-20)32(27,28)18-7-5-4-6-8-18/h9-12,16-18H,4-8,13-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUGJGFUULWGZPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=C(N=C(S2)S(=O)(=O)C3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2746988.png)

![2-(3-bromobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2746990.png)

![N-(3-(1H-imidazol-1-yl)propyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2746991.png)

![4-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2746997.png)

![4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2746998.png)